molecular formula C10H19NO2 B3285500 Ethyl 2,6-dimethylpiperidine-4-carboxylate CAS No. 805180-34-1

Ethyl 2,6-dimethylpiperidine-4-carboxylate

Cat. No.: B3285500
CAS No.: 805180-34-1
M. Wt: 185.26
InChI Key: NQGXTWZJBZEJNV-UHFFFAOYSA-N
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Description

Ethyl 2,6-dimethylpiperidine-4-carboxylate is a piperidine derivative of significant interest in medicinal and organic chemistry. Piperidine rings are one of the most important synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, as well as numerous alkaloids . This specific ester, often handled and supplied as its hydrochloride salt (CAS 91016-89-6) , serves as a versatile building block for the synthesis of more complex, biologically active molecules. The compound is characterized by its molecular formula C10H19NO2 (freebase) and a molecular weight of 221.72 g/mol for the hydrochloride salt . Researchers value this scaffold for its potential applications in developing new therapeutic agents, leveraging the piperidine structure's prevalence in central nervous system (CNS) active compounds, antipsychotics like Melperone, and other pharmacologically relevant substances . The development of such piperidine derivatives remains a key task in modern organic chemistry, aimed at discovering new drugs with improved efficacy and safety profiles . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

ethyl 2,6-dimethylpiperidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-4-13-10(12)9-5-7(2)11-8(3)6-9/h7-9,11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGXTWZJBZEJNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(NC(C1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,6-dimethylpiperidine-4-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of 2,6-dimethylpiperidine with ethyl chloroformate under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the ester bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dimethylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

While specific, detailed case studies and comprehensive data tables for the applications of "Ethyl 2,6-dimethylpiperidine-4-carboxylate" are not available within the provided search results, the search results do offer some information regarding its potential applications and related compounds.

Information from Search Results:

  • Intermediate in Synthesis: this compound is related to 2,6 dimethylpiperidine -4-ones, which can be converted to N-methyl and N-ethyl derivatives .
  • Potential Derivative Applications: Piperidone derivatives, compounds related to this compound, can act as potential inhibitors of human placenta aromatase in vitro. 3,5 –Bis (arylidene) piperidin- 4-ones may behave as cytotoxic and anti-cancer agents . 2-Arylpiperidin-4-ones are used as key intermediates for the synthesis of tachykinin antagonists and indolizidine alkaloids .
  • ** antibacterial activity:** Arylthiopiperidin-4-ones exhibit antibacterial activity against Staphylococcus aureus, Vibrio cholerae, Salmonella typhi, and Escherichia coli and antifungal activity against Candida albicans .
  • Production Intermediates: 2-ethoxy-4, 6-difluoropyrimidine is an important pyrimidine compound and a key intermediate for synthesizing triazolopyrimidine sulfonamide-type medicament diclosulam .

Mechanism of Action

The mechanism of action of ethyl 2,6-dimethylpiperidine-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act on enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl 2,6-Dimethylpiperidine-4-Carboxylate Hydrochloride

Structural Differences : Replacing the ethyl ester with a methyl ester reduces the molecular weight (172.13 g/mol vs. 186.16 g/mol for the ethyl analog) and slightly decreases lipophilicity.
Properties : Predicted collision cross-section (CCS) values for the methyl ester adducts range from 139.3 Ų ([M+H]⁺) to 149.3 Ų ([M+Na]⁺), indicating differences in gas-phase ion mobility compared to the ethyl analog .
Applications : Methyl esters are often used as intermediates in drug synthesis due to easier hydrolysis to carboxylic acids under mild conditions .

2,2,6,6-Tetramethylpiperidin-4-yl Esters

Properties: Longer alkyl ester chains (e.g., butyrate, heptanoate) in this series enhance hydrophobicity, which may improve blood-brain barrier penetration .

Ethyl 2,6-Dichloropyridine-4-Carboxylate

Structural Differences : A pyridine ring (aromatic, unsaturated) replaces the saturated piperidine ring, introducing electron-withdrawing chlorine atoms. This alters electronic properties and reactivity .
Applications : Pyridine carboxylates are often used as ligands in catalysis or intermediates in agrochemical synthesis, contrasting with piperidine derivatives’ medicinal applications .

Piperidine Derivatives with Aromatic Substitutions

Examples : Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate .
Structural Differences : Bulky phenyl groups and additional functional groups (e.g., hydroxy, acetyl) confer distinct conformational and electronic profiles.
Applications : These derivatives exhibit antibacterial and antitumor activity, highlighting the role of aromatic substituents in bioactivity .

Structural and Conformational Analysis

The puckering of the piperidine ring, influenced by substituents, affects molecular interactions. For this compound, the dimethyl groups likely induce a chair conformation with minimal puckering amplitude, whereas tetramethyl analogs () may adopt distorted chair or boat conformations due to increased steric strain . Pyridine-based analogs () exhibit planar aromatic rings, enabling π-π stacking interactions absent in saturated piperidines .

Data Table: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
This compound C₁₀H₁₉NO₂ 185.27 2,6-dimethyl, 4-ethyl ester Medicinal chemistry
Mthis compound C₉H₁₇NO₂ 171.24 2,6-dimethyl, 4-methyl ester Synthetic intermediate
2,2,6,6-Tetramethylpiperidin-4-yl acetate C₁₃H₂₅NO₂ 227.34 2,2,6,6-tetramethyl, 4-acetate Stabilizers, antioxidants
Ethyl 2,6-dichloropyridine-4-carboxylate C₈H₇Cl₂NO₂ 220.05 2,6-dichloro, pyridine core Agrochemical synthesis

Biological Activity

Ethyl 2,6-dimethylpiperidine-4-carboxylate (EDPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is a piperidine derivative that serves as an important intermediate in organic synthesis. Its unique structure allows it to interact with various biological targets, making it a valuable compound for research in pharmacology and biochemistry.

The biological activity of EDPC is primarily attributed to its ability to modulate enzyme interactions and influence metabolic pathways. Preliminary studies suggest that EDPC can interact with specific molecular targets, including enzymes and receptors involved in various physiological processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InteractionsModulates activity of enzymes involved in metabolism,
Anticancer PotentialExhibits cytotoxic effects on cancer cell lines ,
Neuroprotective EffectsPotential role in neurodegenerative disease therapies,
Antimicrobial ActivityEffective against various bacterial and fungal strains ,

Case Studies and Research Findings

  • Anticancer Activity :
    • A study demonstrated that EDPC derivatives showed promising anticancer properties through cytotoxicity assays on various cancer cell lines. The mechanism involved the induction of apoptosis via the activation of caspase pathways .
  • Neuroprotective Effects :
    • Research indicated that certain piperidine derivatives, including EDPC, could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating Alzheimer's disease .
  • Antimicrobial Properties :
    • A series of compounds related to EDPC exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, as well as antifungal effects against various fungal strains .

EDPC can be synthesized through several methods involving the reaction of appropriate piperidine precursors with ethyl chloroacetate or similar reagents under basic conditions. The compound's synthesis is essential for producing derivatives with enhanced biological activities.

Table 2: Synthesis Pathways

MethodDescription
Ethyl Chloroacetate ReactionReaction with piperidine under basic conditions
Multi-step SynthesisInvolves several intermediate steps for purity

Future Directions

While current research highlights the potential of EDPC in various therapeutic areas, further studies are necessary to elucidate its specific biological mechanisms and optimize its pharmacological profiles. Investigations into its structure-activity relationships (SAR) will be crucial for developing more effective derivatives.

Q & A

Basic Questions

Q. What are the established synthetic routes for Ethyl 2,6-dimethylpiperidine-4-carboxylate, and what reaction conditions are critical for yield optimization?

  • Answer : The compound is typically synthesized via organopalladium-catalyzed coupling reactions. For example, cross-coupling of pyridine derivatives with ethyl halides in the presence of copper(I) iodide and palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres (N₂/Ar) is common. Key parameters include temperature control (80–120°C), solvent selection (e.g., dry THF or DMF), and stoichiometric ratios of reactants to minimize byproducts . Purification often involves column chromatography with silica gel and ethyl acetate/hexane eluents.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

  • Answer :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at positions 2 and 6, ester carbonyl resonance at ~170 ppm) .
  • IR Spectroscopy : Confirms ester carbonyl (C=O stretch at ~1720 cm⁻¹) and piperidine ring vibrations .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 214.168) .
  • X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks (see advanced questions) .

Q. How does the steric environment of the piperidine ring influence the compound’s reactivity in further derivatization?

  • Answer : The 2,6-dimethyl groups create steric hindrance, limiting nucleophilic attack at the nitrogen. This necessitates bulky electrophiles or catalysts (e.g., Grignard reagents with TMEDA) for functionalization. Computational studies (DFT) can predict reactive sites by analyzing electron density maps .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, MD simulations) predict the puckering conformation of the piperidine ring, and how does this affect intermolecular interactions?

  • Answer : The Cremer-Pople puckering parameters (q, θ, φ) quantify ring non-planarity. For this compound, DFT calculations (B3LYP/6-31G*) suggest a chair conformation with axial ester groups. Molecular dynamics (MD) simulations in solvent models (e.g., water, DMSO) reveal how puckering modulates hydrogen bonding with solvents or protein targets .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or ambiguous hydrogen-bonding networks?

  • Answer :

  • Disordered Solvents : Use SQUEEZE (in PLATON) to model electron density from disordered regions .
  • Hydrogen Bonding : SHELXL refinement with restraints on O/N–H distances and angles, validated via Hirshfeld surface analysis .
  • Data Validation : Cross-check with spectroscopic data (e.g., IR O–H stretches vs. crystallographic H-bond lengths) .

Q. How can reaction conditions be optimized to enhance enantiomeric purity during asymmetric synthesis?

  • Answer :

  • Chiral Catalysts : Use Ru(II)-BINAP complexes for hydrogenation of precursor imines, achieving >90% ee .
  • Kinetic Resolution : Monitor reaction progress via chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers .
  • Temperature Control : Lower temperatures (0–5°C) reduce racemization during esterification .

Q. What methodologies identify and quantify degradation products under accelerated stability testing (e.g., thermal, oxidative stress)?

  • Answer :

  • HPLC-MS/MS : Detects oxidation products (e.g., carboxylic acid derivatives) under forced degradation (40°C, 75% RH, 1% H₂O₂) .
  • TGA/DSC : Measures thermal decomposition profiles (onset ~200°C) .
  • NMR Stability Studies : Track ester hydrolysis in buffered solutions (pH 1–13) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2,6-dimethylpiperidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,6-dimethylpiperidine-4-carboxylate

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